2-(naphthalen-2-yloxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
2-(Naphthalen-2-yloxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a naphthalen-2-yloxy acetamide moiety attached to the N5 position of the pyrazolo-pyrimidinone core. This scaffold is structurally analogous to several bioactive compounds reported in the literature, particularly those targeting cytotoxicity, antioxidant activity, and enzyme inhibition .
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3/c29-21(14-31-19-11-10-16-6-4-5-7-17(16)12-19)26-27-15-24-22-20(23(27)30)13-25-28(22)18-8-2-1-3-9-18/h1-13,15H,14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXVKNSPIKKMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(naphthalen-2-yloxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various cancer cell lines and other therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against specific diseases, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a naphthalene moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its biological significance in the development of anticancer agents.
Research indicates that the biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer progression. Notably, it has shown potential as an epidermal growth factor receptor inhibitor (EGFRI) . The following mechanisms have been identified:
- EGFR Inhibition : The compound exhibits high affinity for the EGFR, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : It has been demonstrated to induce apoptosis in cancer cell lines by increasing the BAX/Bcl-2 ratio, thus promoting cell death.
- Cell Cycle Arrest : The compound effectively arrests the cell cycle at the S and G2/M phases, inhibiting further division of cancer cells.
Biological Activity Data
A summary of key findings related to the biological activity of the compound is presented in Table 1.
| Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anti-proliferative | A549 (Lung Cancer) | 8.21 | EGFR Inhibition |
| Anti-proliferative | HCT-116 (Colon Cancer) | 19.56 | EGFR Inhibition |
| Apoptotic Induction | A549 | - | Increased BAX/Bcl-2 Ratio |
| Cell Cycle Arrest | A549 | - | S and G2/M Phase Arrest |
Case Studies
Several studies have explored the efficacy of this compound in vitro:
-
Study on Lung Cancer Cells :
- In a study published in 2022, the compound was tested against A549 lung cancer cells and demonstrated significant anti-proliferative effects with an IC50 value of 8.21 µM. The study highlighted its role as a potent EGFR inhibitor and noted that it could induce apoptosis effectively through modulation of apoptotic markers .
- Study on Colon Cancer Cells :
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo-Pyrimidinone Core
The target compound shares its core structure with several analogues, differing primarily in substituents on the phenyl ring and acetamide group:
Key Observations :
Bioactivity of Pyrazolo-Pyrimidinone Derivatives
- Cytotoxicity: A morpholinoethyl-substituted analogue, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, demonstrated cytotoxicity in HeLa cells (IC50 = 3.16 µM), comparable to cisplatin (3.32 µM) . This suggests the pyrazolo-pyrimidinone core contributes to anticancer activity.
- Antioxidant Activity : Coumarin-containing analogues (e.g., N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide) exhibited superior antioxidant activity to ascorbic acid, attributed to the coumarin moiety’s radical-scavenging properties .
Acetamide-Modified Analogues
Naphthalene vs. Coumarin Substituents
Replacing the naphthalen-2-yloxy group with a coumarin-4-yloxy moiety (as in ) shifts bioactivity from cytotoxicity to antioxidant effects. For example:
Halogenated Analogues
- The 4-chlorophenyl analogue () has a molecular weight of 429.9, similar to the target compound. Chlorine atoms are known to improve metabolic stability and binding affinity in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
